

Spectroscopic Comparison of 5-Methylpyridine-2,3-dicarboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylpyridine-2,3-dicarboxylic acid

Cat. No.: B1316946

[Get Quote](#)

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **5-Methylpyridine-2,3-dicarboxylic acid** with its key precursors, 3-methyl-8-hydroxyquinoline and 2-amino-5-methylpyridine. The following sections present a summary of their spectroscopic data in clearly structured tables, detailed experimental protocols for the spectroscopic analyses, and a visualization of the synthetic pathway. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry) for **5-Methylpyridine-2,3-dicarboxylic acid** and its precursors.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicity
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	CDCl ₃	8.76 (dd, 1H), 8.10 (dd, 1H), 7.44 (m, 2H), 7.29 (d, 1H), 7.18 (d, 1H), 2.45 (s, 3H)
2-Amino-5-methylpyridine ^[1]	CDCl ₃	7.88 (s, 1H), 7.22 (dd, 1H), 6.41 (d, 1H), 4.46 (br s, 2H, -NH ₂), 2.16 (s, 3H, -CH ₃) ^[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	Data not available in public domain	
2-Amino-5-methylpyridine	CDCl ₃	157.4, 149.6, 139.4, 128.9, 128.7, 126.9, 122.1, 120.6, 17.1

Table 3: FTIR Spectroscopic Data

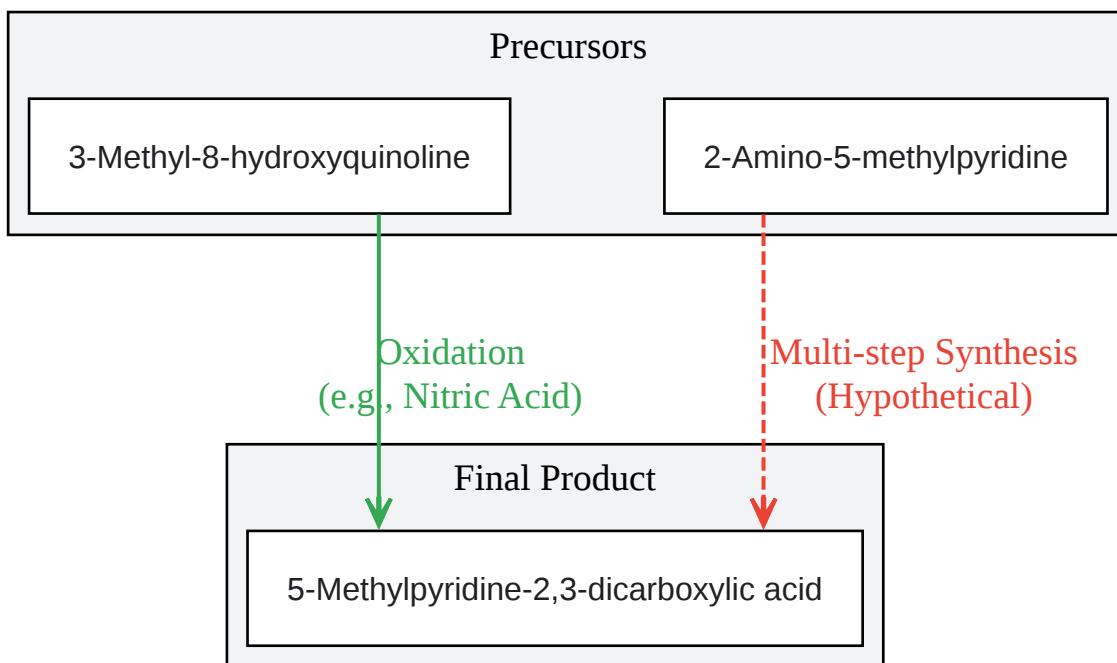
Compound	Technique	Key Absorption Bands (cm ⁻¹)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	KBr	3400-3000 (O-H stretch, broad), 3050-2850 (C-H stretch), 1600-1450 (C=C and C=N stretch)
2-Amino-5-methylpyridine ^[2]	KBr	3444, 3335 (N-H stretch), 3050-2850 (C-H stretch), 1620 (N-H bend), 1590, 1480 (C=C and C=N stretch) ^[2]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)
5-Methylpyridine-2,3-dicarboxylic acid	Data not available in public domain	
3-Methyl-8-hydroxyquinoline	El	159
2-Amino-5-methylpyridine ^[3]	El	108 ^[3]

Synthetic Pathway

5-Methylpyridine-2,3-dicarboxylic acid can be synthesized from 3-methyl-8-hydroxyquinoline through an oxidative cleavage reaction. Another potential synthetic route could involve modifications of 2-amino-5-methylpyridine. The diagram below illustrates a common synthetic pathway.

[Click to download full resolution via product page](#)

Synthetic pathway to **5-Methylpyridine-2,3-dicarboxylic acid**.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton resonance frequency of 300 MHz or higher.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ^1H NMR: Standard proton spectra were acquired with a pulse width of 90° and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

- ^{13}C NMR: Proton-decoupled carbon spectra were acquired with a pulse width of 90° and a relaxation delay of 2-10 seconds. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A Fourier-transform infrared spectrophotometer (e.g., PerkinElmer, Thermo Fisher Scientific).
- Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: Spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The data is presented in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds or equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source for less volatile compounds.
- Sample Introduction: For GC-MS, a dilute solution of the sample in a volatile solvent was injected into the GC. For direct infusion ESI or MALDI, the sample was dissolved in an appropriate solvent system.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while ESI and MALDI are soft ionization techniques used for a wider range of compounds.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}]^+$) or the protonated molecule ($[\text{M}+\text{H}]^+$) is reported.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Comparison of 5-Methylpyridine-2,3-dicarboxylic Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316946#spectroscopic-comparison-of-5-methylpyridine-2,3-dicarboxylic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com